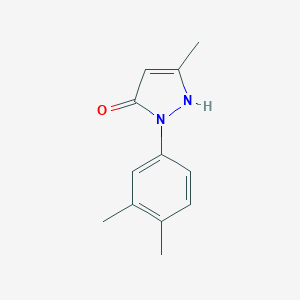
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
概要
説明
Pyrazole derivatives are of significant interest in organic chemistry due to their wide range of biological activities and applications in pharmaceutical chemistry. The compound "2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one" falls into this category, with potential relevance in various chemical reactions and properties due to its unique structure.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with diketones or the reaction of enones with hydrazines. For example, the synthesis of 1,3,5-triphenyl-2-pyrazolines was achieved by reacting 1,3-diphenyl-2-propene-1-one with phenyl hydrazine hydrochloride (Prasad et al., 2005). Similar methodologies could be applied to synthesize the compound , adjusting the starting materials to include the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the structural characterization and Hirshfeld surface analysis of a novel pyrazole derivative were performed to confirm its structure and analyze intermolecular interactions (Kumara et al., 2018).
科学的研究の応用
-
Metal-Organic Frameworks
- Application: Compounds with 3,4-dimethylphenyl groups have been used in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage, catalysis, and drug delivery .
- Method: The compound is used as a ligand to form MOFs with various metals. The resulting structures can have different properties depending on the metal used and the conditions of the synthesis .
- Results: Five different MOFs were synthesized, each with unique structural and luminescent properties .
-
Synthesis of Heterocyclic Systems
- Application: N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have been used in the synthesis of a variety of heterocyclic systems, including pyrimidines .
- Method: The β-alanines are reacted with urea or potassium thiocyanate to form a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues .
- Results: The resulting compounds were confirmed by their NMR spectra .
-
Synthesis of Metal-Organic Frameworks
- Application: Compounds with 3,4-dimethylphenyl groups have been used in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage, catalysis, and drug delivery .
- Method: The compound is used as a ligand to form MOFs with various metals. The resulting structures can have different properties depending on the metal used and the conditions of the synthesis .
- Results: Five different MOFs were synthesized, each with unique structural and luminescent properties .
-
Synthesis of Heterocyclic Systems
- Application: N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have been used in the synthesis of a variety of heterocyclic systems, including pyrimidines .
- Method: The β-alanines are reacted with urea or potassium thiocyanate to form a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues .
- Results: The resulting compounds were confirmed by their NMR spectra .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage procedures, as well as measures to be taken in case of exposure or accidents.
将来の方向性
This could involve potential applications or uses of the compound, areas of research that could be explored based on its properties, or ways in which its synthesis or analysis could be improved.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-known compound, some or all of this information may not be available. In such cases, experimental studies would be needed to obtain this information.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBJCSXUJIDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471326 | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one | |
CAS RN |
277299-70-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0277299704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK83UFD4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

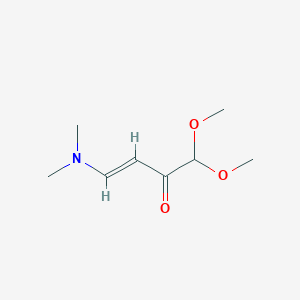
![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)

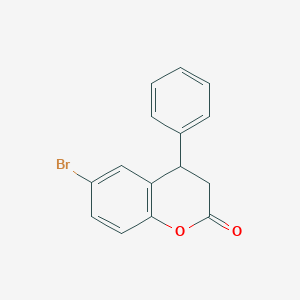
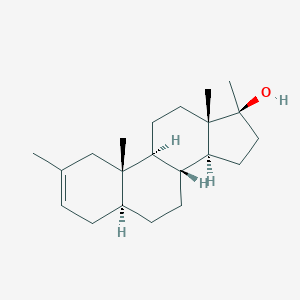
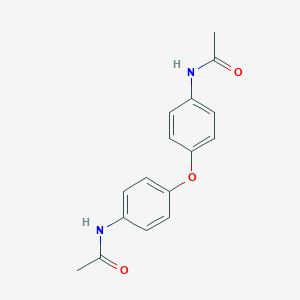
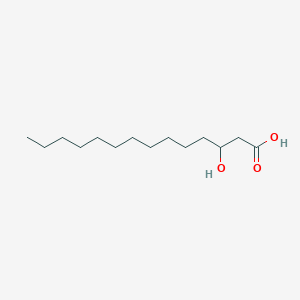
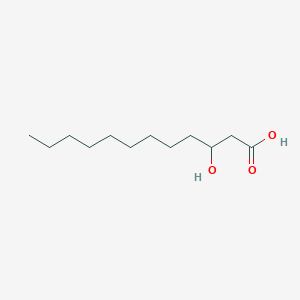
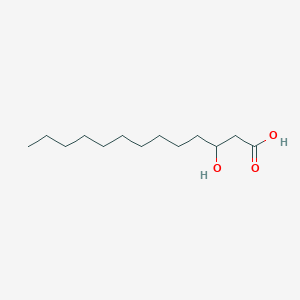
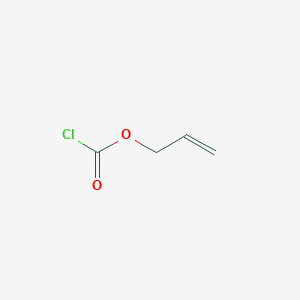
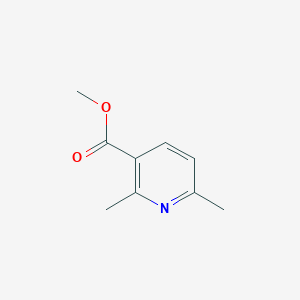
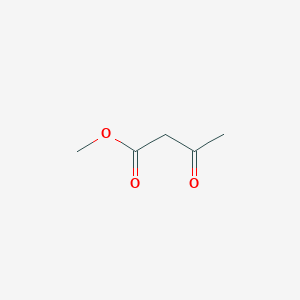
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
